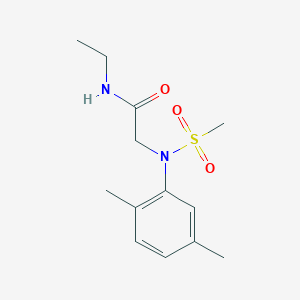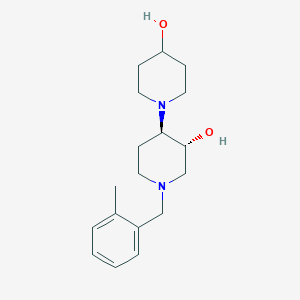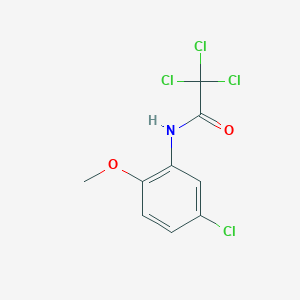
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone
描述
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in the excitatory synaptic transmission mediated by AMPA receptors. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to underlie learning and memory. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has also been shown to reduce the severity of epileptic seizures in animal models. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects in microglia, the immune cells of the brain.
实验室实验的优点和局限性
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone is a highly selective and potent antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of AMPA receptors in various physiological and pathological processes. However, the use of 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has some limitations. It is not selective for the GluA2 subunit and can also block kainate receptors, which can lead to off-target effects. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which limits its use in long-term experiments.
未来方向
1. Development of more selective AMPA receptor antagonists that can target specific subunits of the receptor.
2. Investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Development of novel therapeutic strategies targeting AMPA receptors for the treatment of neurological disorders.
4. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
5. Development of more stable and long-lasting AMPA receptor antagonists for use in long-term experiments.
科学研究应用
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and memory formation. It has also been used to study the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
属性
IUPAC Name |
3,3-dimethyl-7-nitro-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-10(2)9(14)11-8-5-6(13(15)16)3-4-7(8)12-10/h3-5,12H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFWOQGLWPSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B3920455.png)

![4-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3920467.png)
![2-({2-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)nicotinic acid](/img/structure/B3920470.png)
![2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920473.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3920479.png)

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B3920491.png)
![3-allyl-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920494.png)
![1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B3920496.png)
![1-cyclohexyl-2-[3-(2-furyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3920511.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B3920516.png)
